molecular formula C9H10ClNO3S2 B2729443 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride CAS No. 1955515-45-3

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride

Cat. No. B2729443
CAS RN: 1955515-45-3
M. Wt: 279.75
InChI Key: WNRFERWQHZQFDT-UHFFFAOYSA-N
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Description

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalysis and Synthesis Applications

Synthesis of Hexahydroquinolines

Sulfonic acid functionalized pyridinium chloride has been synthesized and utilized as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines. This process involves a one-pot multi-component condensation of arylaldehydes, dimedone, β-ketoesters, and ammonium acetate under solvent-free conditions (Khazaei et al., 2013).

Facilitation of Multi-Component Reactions

The sulfonic acid-functionalized pyridinium chloride ionic liquid has effectively promoted the one-pot multi-component condensation reaction between benzil, aldehydes, primary amines, and ammonium acetate, demonstrating its versatility and efficiency as a catalyst in synthesizing complex organic molecules (Zare et al., 2015).

Material Science and Photovoltaic Studies

Dicopper(I) Complexes with Acetylide-Functionalized Ligands

A study explored the synthesis, structural, and photovoltaic applications of dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands. These complexes demonstrated moderate power conversion efficiency in dye-sensitized solar cells, highlighting their potential in renewable energy technologies (Jayapal et al., 2018).

Organic Chemistry and Derivative Synthesis

Chemistry of Thienopyridines

Research into thieno[2,3-b]pyridine derivatives has led to the synthesis of compounds with potential as antimalarial drugs. This includes the transformation of thieno[2,3-b]pyridine into N-oxide and its subsequent nitration and reduction to form various derivatives with potential biological activity (Klemm et al., 1970).

Antimicrobial Activity of Heterocycles

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole has been reported, with some derivatives showing antimicrobial activity. This underscores the chemical versatility of sulfonamide derivatives in producing biologically active compounds (El‐Emary et al., 2002).

Antiproliferative Activity Against Cancer Cell Lines

New Pyrimidine Derivatives

A study synthesized new pyrimidine derivatives and evaluated their antiproliferative activity against selected human cancer cell lines. Some compounds showed moderate to strong growth inhibition, especially against the HEPG2 (liver cancer) and HT-29 (colon cancer) cell lines, indicating their potential in cancer therapy (Awad et al., 2015).

properties

IUPAC Name

5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S2/c1-6(12)11-3-2-8-7(5-11)4-9(15-8)16(10,13)14/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRFERWQHZQFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride

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